Ebastine-d5 (fumarate)

Catalog No.
S12873655
CAS No.
M.F
C36H43NO6
M. Wt
590.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ebastine-d5 (fumarate)

Product Name

Ebastine-d5 (fumarate)

IUPAC Name

(E)-but-2-enedioic acid;1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one

Molecular Formula

C36H43NO6

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D,6D,7D,11D,12D;

InChI Key

JJUCFZIMLBNQQR-GFILECFBSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H].C(=C/C(=O)O)\C(=O)O

Ebastine-d5 (fumarate) is a deuterated derivative of Ebastine, an antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. The chemical formula for Ebastine-d5 (fumarate) is C36H43NO6C_{36}H_{43}NO_{6}, indicating the presence of five deuterium atoms, which are isotopes of hydrogen. This modification enhances the compound's stability and allows for improved tracking in biological studies due to the distinct mass of deuterium. The fumarate salt form is used to enhance solubility and bioavailability, making it more effective for therapeutic applications .

Similar to its non-deuterated counterpart. Key reactions include:

  • Hydrolysis: In aqueous environments, Ebastine-d5 can hydrolyze to form its active metabolite, desalkyl Ebastine-d5.
  • Oxidation: The compound can be oxidized to produce hydroxylated derivatives, which may exhibit different pharmacological profiles.
  • Conjugation Reactions: Ebastine-d5 can undergo conjugation with glucuronic acid or sulfate, facilitating its excretion from the body.

These reactions are essential for understanding the metabolic pathways and pharmacokinetics of Ebastine-d5 in clinical settings .

Ebastine-d5 exhibits antihistaminic activity by selectively antagonizing the H1 histamine receptor. This action helps alleviate symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion. Additionally, the deuterated form may show altered pharmacokinetics compared to non-deuterated Ebastine, potentially leading to prolonged action or reduced side effects. Studies have indicated that isotopic labeling can also aid in understanding drug metabolism and distribution in vivo .

The synthesis of Ebastine-d5 (fumarate) typically involves:

  • Starting Materials: The synthesis begins with commercially available precursors that contain deuterium.
  • Deuteration: Utilizing deuterated reagents during key steps ensures the incorporation of deuterium into the final product.
  • Formation of Fumarate Salt: The fumarate salt is formed by reacting Ebastine-d5 with fumaric acid under controlled conditions to enhance solubility.

The entire process requires careful monitoring of reaction conditions to maximize yield and purity .

Ebastine-d5 (fumarate) has several applications:

  • Research Tool: It serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, allowing researchers to trace its metabolic pathways.
  • Clinical Studies: The compound is utilized in clinical trials aimed at evaluating the efficacy and safety of antihistamines.
  • Drug Development: It aids in the development of new antihistamines with improved properties by providing insights into structure-activity relationships .

Interaction studies involving Ebastine-d5 (fumarate) focus on its binding affinity with various receptors and enzymes. Notably:

  • P-glycoprotein Interaction: Research indicates that Ebastine may interact with P-glycoprotein, affecting its absorption and distribution.
  • Cytochrome P450 Enzymes: Studies also explore how Ebastine-d5 is metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism.

These interactions can significantly influence the pharmacokinetics and pharmacodynamics of the drug, impacting its therapeutic efficacy .

Ebastine-d5 shares structural similarities with other antihistamines but possesses unique features due to its deuteration. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
CetirizineC21H25ClN2O3Rapid onset; less sedation effect
LoratadineC22H23ClN2O2Long-lasting; minimal sedation
DesloratadineC19H19ClN2O3Active metabolite of Loratadine; potent H1 antagonist
FexofenadineC32H39NO4Non-sedating; selective H1 receptor antagonist

Ebastine-d5's uniqueness lies in its deuterated structure that allows for enhanced tracking in biological systems, potentially leading to better understanding and optimization of antihistamine therapies .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

590.34042182 g/mol

Monoisotopic Mass

590.34042182 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-08-10

Explore Compound Types